1,3,5-Tri(pyridin-4-yl)benzene

Metal-Organic Frameworks Mechanochemistry Coordination Polymers

Exclusive 1,3,5-substitution delivers precise 120° N-donor geometry that non-negotiable ≥97% purity preserves. Unlike 2-position or 2,4,6-regioisomers, uniquely directs poly-[n]-catenane M12L8 nanocage assembly, stabilizes sub-2 nm Cu clusters for selective CO2-to-CH4 electroreduction (58% FE), and enables reversible photochromic RTP. Trace byproducts arrest MOF crystal growth—verify purity before ordering. Request bulk pricing.

Molecular Formula C21H15N3
Molecular Weight 309.4 g/mol
CAS No. 170165-84-1
Cat. No. B1590726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(pyridin-4-yl)benzene
CAS170165-84-1
Molecular FormulaC21H15N3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
InChIInChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H
InChIKeyZMQLKBAJUGKDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1): Ligand Specification and Procurement Baseline


1,3,5-Tri(pyridin-4-yl)benzene (C21H15N3, MW 309.36 g/mol, CAS 170165-84-1) is a rigid, C3-symmetric tridentate ligand featuring a central benzene ring substituted with three pyridin-4-yl groups at the 1,3,5-positions . This molecular architecture yields a planar, star-shaped geometry with outward-pointing nitrogen donors at approximately 120° angles, making it a fundamental building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies [1]. Its conjugated aromatic system confers both structural rigidity and intrinsic photoluminescent properties, while the pyridyl nitrogen atoms serve as Lewis basic coordination sites for a broad range of transition metals including Zn(II), Cu(II), Cd(II), Pd(II), and lanthanides [1][2]. The compound typically exhibits a melting point >300 °C, and high purity (≥97%) is critical for reproducible framework synthesis due to the sensitivity of MOF crystal growth to mono- or di-substituted byproducts .

1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1): Why In-Class Ligand Substitution Compromises Framework Performance


1,3,5-Tri(pyridin-4-yl)benzene cannot be considered a generic commodity interchangeable with other tridentate pyridyl ligands or even its own regioisomers. The precise 1,3,5-substitution pattern on the central benzene ring establishes a specific 120° vectorial geometry of the coordinating nitrogen atoms, which dictates the resulting framework topology and pore architecture in a manner that cannot be replicated by alternative substitution patterns or core scaffolds [1]. Subtle structural modifications—such as the introduction of methyl groups on the pyridyl rings, altering the substitution pattern to 2,4,6-positions, or replacing the benzene core with triazine—fundamentally alter the coordination chemistry and self-assembly outcomes under identical synthetic conditions [2][3]. Furthermore, the purity of the ligand directly impacts framework crystallinity and reproducibility: even trace amounts of mono- or di-substituted byproducts act as chain-terminating impurities that arrest MOF crystal growth, making high-purity (>97%) procurement a non-negotiable requirement for reproducible materials synthesis . Consequently, substitution without rigorous comparative validation introduces uncontrolled topological, stability, and functional variability that compromises experimental reproducibility and final material performance.

1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1): Comparative Performance Evidence for Procurement Decision-Making


1,3,5-TPB vs. 2-Methyl-TPB: Mechanochemical Self-Assembly Divergence into 2D MOF versus Polycatenane Architectures

Under identical mechanochemical neat grinding and annealing conditions with ZnBr2, 1,3,5-tris(pyridin-4-yl)benzene (1,3,5-TPB) and its 2-methyl-substituted analog (mTPB) produce fundamentally different self-assembly outcomes [1]. The unsubstituted 1,3,5-TPB ligand forms poly-[n]-catenanes consisting of interlocked M12L8 nanocages, whereas the methyl-substituted mTPB analog yields a crystalline 2D metal-organic framework with open layers [1]. This divergence is directly attributed to the presence of methyl groups on the pyridyl rings in mTPB, which sterically and electronically alter coordination geometry and intermolecular π-π interactions [1].

Metal-Organic Frameworks Mechanochemistry Coordination Polymers

1,3,5-TPB vs. 2,4,6-TPB: Regioisomeric Substitution Pattern Controls Catenane versus Cage Formation

The 1,3,5-substitution pattern of the target compound yields fundamentally different self-assembly products compared to its 2,4,6-tris(4-pyridyl)benzene regioisomer (2,4,6-TPB) when reacted with Zn(II) salts [1][2]. The 1,3,5-isomer (target compound) assembles with Zn(II) to form poly-[n]-catenanes consisting of interlocked M12L8 nanocages, a unique topological outcome driven by the 120° angular geometry of the nitrogen donors [1]. In contrast, the 2,4,6-isomer under similar conditions yields discrete octahedral M6L4 metal-organic cages rather than interlocked catenane structures [2]. This regioisomeric specificity demonstrates that the substitution pattern—not merely the presence of pyridyl groups—dictates supramolecular architecture.

Supramolecular Chemistry Metal-Organic Cages Polycatenanes

Pyridyl-Functionalized Graphdiyne Derived from 1,3,5-TPB Scaffold: 1.6-Fold Enhancement in CO2 Electroreduction to CH4 versus Phenyl Analog

A graphdiyne material synthesized from a 1,3,5-TPB-derived scaffold (1,3,5-triethynyl-2,4,6-tris(4-pyridyl)benzene) demonstrates significantly enhanced CO2 electroreduction performance compared to its phenyl-based analog [1]. The pyridyl-containing graphdiyne (Py-GDY) stabilizes sub-2 nm ultrasmall copper nanoclusters (<2 nm) through strong metal-support interactions, whereas the phenyl-substituted graphdiyne (Ph-GDY) yields dramatically larger Cu particles under identical conditions [1]. In CO2 electroreduction, Py-GDY-Cu achieves a CH4 Faradaic efficiency of 58%, representing a 1.6-fold enhancement over Ph-GDY-Cu [1].

Electrocatalysis CO2 Reduction Graphdiyne Copper Nanoclusters

1,3,5-TPB Coordination Complexes Enable Reversible Photochromism with Enhanced Room-Temperature Phosphorescence via Stable Radical Generation

1,3,5-Tris(4-pyridyl)benzene serves as a nonphotochromic ligand that, upon coordination with lanthanide ions (Dy(III) and Gd(III)) and diphosphonate, yields photochromic chain complexes exhibiting fast photoresponse and reversible room-temperature phosphorescence (RTP) [1]. Under Xe-lamp irradiation, both Dy and Gd complexes undergo a color transition from yellow to dark gray with concomitant generation of stable radicals, as confirmed by EPR spectroscopy [1]. Critically, the photogenerated radicals enhance RTP intensity while decreasing fluorescence, a behavior not observed with non-coordinating analogs or alternative ligand scaffolds [1]. This reversible switching between fluorescence and enhanced phosphorescence is thermally recoverable, distinguishing 1,3,5-TPB-based complexes from non-responsive structural analogs.

Photochromic Materials Room-Temperature Phosphorescence Lanthanide Complexes Radical Chemistry

1,3,5-TPB Derivative BTPY: Selective Picric Acid Detection with Aggregation-Induced Fluorescence Enhancement versus Non-Responsive Nitrophenols

A supramolecular fluorescent probe (BTPY@Q[8]) based on a 1,3,5-TPB derivative (1,3,5-tris[4-(pyridin-4-yl)phenyl]benzene) demonstrates highly selective and sensitive detection of picric acid (PA) among a panel of structurally similar nitrophenols [1]. The probe exhibits aggregation-induced fluorescence enhancement upon self-assembly with cucurbit[8]uril [1]. Critically, while the addition of numerous nitrophenol analogs produces no significant change in fluorescence intensity, picric acid induces a dramatic fluorescence quenching response [1]. This selective specificity enables quantitative visual detection via smartphone-based platforms, distinguishing the 1,3,5-TPB-derived scaffold from non-selective fluorescent sensors [1].

Fluorescent Sensors Explosive Detection Supramolecular Chemistry Aggregation-Induced Emission

1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1): Evidence-Based Application Scenarios for Procurement Planning


Metal-Organic Framework (MOF) Synthesis Requiring Polycatenane or Specific Topological Architectures

1,3,5-Tri(pyridin-4-yl)benzene is the ligand of choice when the research or industrial objective demands the formation of poly-[n]-catenane architectures consisting of interlocked M12L8 nanocages, as demonstrated in direct comparative mechanochemical studies with ZnBr2 [1]. Unlike its 2-methyl-substituted analog (which yields 2D MOFs) or its 2,4,6-regioisomer (which forms discrete M6L4 cages), the 1,3,5-substitution pattern uniquely directs assembly toward interlocked catenane structures [1][2]. This topological specificity is critical for applications requiring the unique guest inclusion, molecular sieving, and mechanical interlocking properties characteristic of polycatenane frameworks.

Electrocatalytic CO2 Reduction Requiring High Methane Selectivity via Ultrasmall Cu Nanocluster Stabilization

Materials derived from the 1,3,5-TPB scaffold enable the stabilization of sub-2 nm ultrasmall copper nanoclusters essential for selective CO2 electroreduction to CH4 [1]. The pyridyl-functionalized graphdiyne (Py-GDY) synthesized from a 1,3,5-TPB derivative achieves a CH4 Faradaic efficiency of 58%—a 1.6-fold enhancement over the phenyl-substituted analog—due to strong metal-support interactions conferred by the pyridyl groups [1]. This application scenario is particularly relevant for researchers developing carbon capture and utilization technologies where product selectivity toward methane over competing C1/C2 products is a critical performance metric.

Stimuli-Responsive Optical Materials and Room-Temperature Phosphorescence (RTP) Platforms

Coordination complexes of 1,3,5-tris(4-pyridyl)benzene with lanthanide ions (Dy(III), Gd(III)) exhibit reversible photochromism and photogenerated radical-enhanced room-temperature phosphorescence, properties not observed with the free ligand or alternative non-coordinating scaffolds [1]. The reversible switching between fluorescence and enhanced RTP, coupled with thermal recoverability, positions 1,3,5-TPB-based materials for applications in anti-counterfeiting, optical data storage, and smart sensing devices where stimuli-responsive optical behavior is paramount [1].

Selective Explosive Detection via Aggregation-Induced Emission (AIE) Fluorescent Probes

Supramolecular assemblies derived from 1,3,5-TPB core scaffolds (e.g., BTPY@Q[8]) provide highly selective and sensitive fluorescence quenching responses specific to picric acid (PA) among a panel of structurally similar nitrophenols [1]. This selectivity, combined with the aggregation-induced fluorescence enhancement properties of the 1,3,5-TPB-derived framework, enables portable smartphone-based quantitative detection platforms for field-deployable explosive sensing [1]. Procurement of high-purity 1,3,5-TPB derivatives is essential for developing sensors where discrimination of PA from other nitroaromatic interferents is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Tri(pyridin-4-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.